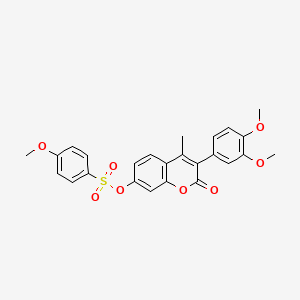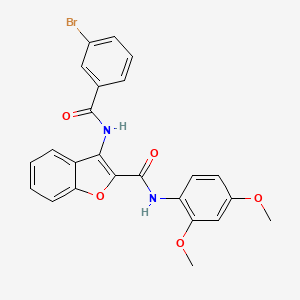![molecular formula C18H17BrN2O2S2 B2414321 (2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 865162-79-4](/img/structure/B2414321.png)
(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H17BrN2O2S2 and its molecular weight is 437.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acrylamide Research in Biological Systems
Acrylamide, a component of the chemical structure of interest, has been extensively studied in biological systems. A study identified the presence of hemoglobin adducts of acrylamide in laboratory workers, smokers, and nonsmokers, indicating exposure to acrylamide from tobacco smoke and laboratory procedures. This research suggests acrylamide's potential as a biomarker for exposure in various environments (Bergmark, 1997).
Metabolism and Toxicology
Studies on acrylamide have also focused on its metabolism and potential toxicological effects. Research detailing the metabolism of acrylamide in humans after oral administration showed the formation of various metabolites, highlighting the complexity of its metabolic pathways and potential health implications (Fennell et al., 2005). Furthermore, the kinetics of elimination of urinary metabolites of acrylamide in humans were defined, offering insights into the body's handling of acrylamide exposure (Fennell et al., 2006).
Hemoglobin Adducts and Biomonitoring
Acrylamide's ability to form hemoglobin adducts has been leveraged in biomonitoring studies. Investigations into the adducts formed by acrylamide and its metabolite glycidamide in smokers and non-smokers provided insights into the internal doses of these compounds in the human body, demonstrating the use of hemoglobin adducts as markers of biochemical effect (Schettgen et al., 2004).
Antimycotic Applications
Additionally, derivatives of benzo[d]thiazol, a part of the chemical's structure, have been synthesized and investigated for their potential antimycotic effects. The therapeutic efficacy and safety of these derivatives, like sertaconazole, were assessed in the treatment of cutaneous mycoses, showcasing their effectiveness and safety in topical use (Romaguera et al., 1992; Nasarre et al., 1992).
Antidepressant and Anticonvulsant Effects
Moreover, new benzo[d]thiazol derivatives were synthesized and investigated for their antidepressant and anticonvulsant effects, providing valuable information for the development of novel therapeutic agents (Jin et al., 2019).
Propriétés
IUPAC Name |
(E)-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-2-23-10-9-21-15-7-5-13(19)12-16(15)25-18(21)20-17(22)8-6-14-4-3-11-24-14/h3-8,11-12H,2,9-10H2,1H3/b8-6+,20-18? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKPVPJVKRLDFL-CNJWNYHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)
![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)







![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)